Clostebol

Beschreibung

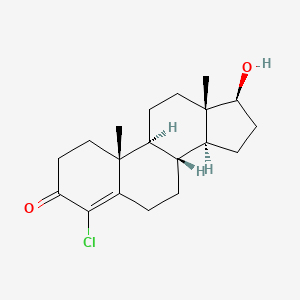

Structure

3D Structure

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13,16,22H,3-10H2,1-2H3/t11-,12-,13-,16-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZCIYZKSLLNNH-FBPKJDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@]34C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046192 | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093-58-9 | |

| Record name | Clostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clostebol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001093589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clostebol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01521 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clostebol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7D4G976SH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clostebol's Interaction with Androgen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its biological effects primarily through its interaction with the androgen receptor (AR). As a 4-chloro derivative of testosterone, its mechanism of action is centered on binding to and activating the AR, a ligand-activated transcription factor that plays a pivotal role in mediating the physiological effects of androgens. This activation initiates a cascade of downstream cellular processes, leading to the anabolic effects sought in therapeutic and performance-enhancing contexts. Notably, the structural modification of a chloro group at the C4 position significantly influences its metabolic fate and receptor interaction, resulting in a distinct anabolic-to-androgenic activity ratio compared to its parent compound, testosterone. This guide provides an in-depth technical overview of the core mechanism of action of clostebol on androgen receptors, including available data, experimental methodologies, and key signaling pathways.

Core Mechanism of Action: Androgen Receptor Binding and Activation

Clostebol, also known as 4-chlorotestosterone, functions as an agonist for the androgen receptor.[1][2] Its lipophilic nature allows it to diffuse across the cell membrane and bind to the ligand-binding domain (LBD) of the AR located in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins.

The activated clostebol-AR complex then translocates into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes. This binding event recruits co-activator proteins and the general transcription machinery, ultimately leading to an increase in the transcription of androgen-responsive genes. The resulting upregulation of protein synthesis is the molecular basis for clostebol's anabolic effects, such as increased muscle mass and strength.[1][3]

The 4-chloro substitution in clostebol's structure is a critical modification. This substitution prevents the aromatization of the A-ring, meaning clostebol cannot be converted to estrogenic metabolites.[2] This is a significant difference from testosterone and reduces the risk of estrogen-related side effects such as gynecomastia and water retention. Furthermore, this structural change is believed to contribute to clostebol's lower androgenic potency relative to its anabolic effects when compared with testosterone.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by clostebol's interaction with the androgen receptor can be visualized as a multi-step process. A typical experimental workflow to investigate this interaction involves a competitive binding assay.

References

Synthesis and chemical properties of Clostebol acetate

An In-depth Technical Guide on the Synthesis and Chemical Properties of Clostebol Acetate (B1210297)

Introduction

Clostebol acetate, a synthetic anabolic-androgenic steroid (AAS), is a modified form of testosterone (B1683101).[1][2] Chemically designated as 4-chlorotestosterone 17β-acetate, it is recognized for its enhanced anabolic properties and reduced androgenic effects, a characteristic attributed to the presence of a chlorine atom at the C4 position.[2][3] This modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and estrogen, thereby mitigating certain side effects associated with other AAS.[3][4] Clostebol acetate has been utilized in clinical settings for dermatological and ophthalmological treatments and as an anabolic agent.[4][5] This guide provides a detailed overview of its synthesis, chemical properties, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Clostebol acetate is a white crystalline solid.[3] Its fundamental properties are summarized in the table below. The steroid's structure consists of four fused rings (A, B, C, and D). Rings B and C adopt chair conformations, ring A is a half-chair, and ring D is in a C13 envelope conformation.[3][5] This specific stereochemistry is crucial for its biological activity.

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [3][6][7] |

| Synonyms | 4-Chlorotestosterone acetate, 4-CLTA | [7][8] |

| Molecular Formula | C₂₁H₂₉ClO₃ | [3][6][8] |

| Molecular Weight | 364.91 g/mol | [3][6][8] |

| Melting Point | 229 °C | [8] |

| CAS Number | 855-19-6 | [6][7] |

| Crystal System | Orthorhombic | [3][5] |

| Space Group | P2₁2₁2₁ | [3] |

Synthesis of Clostebol Acetate

The synthesis of Clostebol acetate primarily starts from testosterone acetate. Two main synthetic routes have been established: direct chlorination and a pathway involving an epoxide intermediate.[3][5]

Direct Chlorination of Testosterone Acetate

This method involves the direct electrophilic addition of a chlorinating agent to the Δ4 double bond of the testosterone acetate steroid core.[3]

-

Precursor: Testosterone Acetate

-

Reaction: Electrophilic chlorination at the C4 position.

-

Reagents: Chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorine gas (Cl₂) are used.[3]

-

Conditions: The reaction is typically conducted in an inert solvent like dichloromethane, chloroform, or carbon tetrachloride at a controlled temperature range of 0–25°C to prevent side reactions.[3]

-

Purification: The crude product is purified by selective crystallization from methanol.[3][5]

Synthesis via Epoxidation and Chlorination

This alternative pathway involves the formation of an epoxide intermediate, which is then opened by a chloride ion to introduce the chlorine atom stereoselectively.[5][9]

-

Precursor: Testosterone derivative

-

Step 1: Epoxidation: Formation of testosterone-4,5-epoxide as a key intermediate.

-

Step 2: Nucleophilic Ring Opening: The epoxide undergoes a nucleophilic attack by chloride ions under acidic conditions. This Sₙ2 reaction leads to the stereoselective introduction of chlorine at the C4 position.[9]

-

Esterification: If starting from testosterone, the 17β-hydroxyl group is subsequently esterified using acetic anhydride (B1165640) or acetic acid to yield the final acetate ester.[9]

Chemical Reactivity and Metabolism

Clostebol acetate can undergo several chemical reactions, which are also relevant to its metabolism in biological systems.[3][9]

-

Hydrolysis: The acetate ester can be hydrolyzed to release the active compound, clostebol (4-chlorotestosterone).[9]

-

Oxidation: The molecule can be oxidized to form 4-chloroandrost-4-en-3,17-dione.[3]

-

Reduction: Reduction can yield 4-chloroandrost-4-en-17β-ol-3-one.[3]

-

Metabolism: In the body, clostebol acetate is metabolized primarily in the liver.[1] The main metabolic pathway involves its conversion to 4-chloro-4-androsten-3α-ol-17-one (M1), which is a key urinary metabolite used for doping control.[9][10][11] Further metabolism includes Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate excretion.[1][9]

Mechanism of Action

Clostebol acetate functions by mimicking the effects of endogenous testosterone.[1][2]

-

Androgen Receptor Binding: It binds to androgen receptors (AR) in target tissues like muscle and bone.[1][3][12]

-

Gene Transcription: The hormone-receptor complex translocates to the cell nucleus and binds to specific DNA sequences, activating the transcription of genes responsible for protein synthesis.[3]

-

Anabolic Effects: This leads to increased protein synthesis and nitrogen retention, promoting muscle growth (hypertrophy) and repair.[1][9][12]

-

Erythropoiesis: It can also stimulate the production of erythropoietin, which increases the count of red blood cells, enhancing oxygen delivery to tissues.[1][12]

-

HPG Axis Interaction: Like other exogenous steroids, clostebol acetate can suppress the natural production of testosterone by inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland via negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis.[1]

References

- 1. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 2. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 3. Clostebol acetate | 855-19-6 | Benchchem [benchchem.com]

- 4. Clostebol - Wikipedia [en.wikipedia.org]

- 5. Clostebol acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clostebol acetate | C21H29ClO3 | CID 13327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Clostebol acetate - Wikipedia [en.wikipedia.org]

- 8. Clostebol acetate | 855-19-6 | FC20520 | Biosynth [biosynth.com]

- 9. Buy Clostebol acetate (EVT-263925) | 855-19-6 [evitachem.com]

- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 11. frontiersin.org [frontiersin.org]

- 12. swolverine.com [swolverine.com]

In Vitro Binding Affinity of Clostebol to the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Clostebol and the Androgen Receptor

Clostebol, chemically known as 4-chlorotestosterone, is a modified form of testosterone (B1683101) with a chlorine atom at the C4 position.[1] This structural modification influences its metabolic fate and receptor interactions. Like other AAS, clostebol's mechanism of action involves binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[2][3][4][5] Upon ligand binding, the AR translocates to the nucleus, where it regulates the transcription of target genes responsible for the anabolic and androgenic effects observed with these compounds.

Comparative Androgen Receptor Binding Affinity

While a specific relative binding affinity (RBA) for clostebol was not identified in the reviewed literature, the following table summarizes the RBA of testosterone and other synthetic steroids for the androgen receptor from rat skeletal muscle and prostate cytosol. This data provides a valuable context for understanding the potential binding characteristics of clostebol. The RBA is typically determined by a competitive binding assay where the test compound's ability to displace a radiolabeled ligand from the AR is measured.

Table 1: Relative Binding Affinity of Various Anabolic-Androgenic Steroids to the Androgen Receptor

| Compound | Relative Binding Affinity (%) vs. Methyltrienolone (R1881) |

| Methyltrienolone (R1881) | 100 |

| Testosterone | 19 |

| 5α-Dihydrotestosterone (DHT) | 18 |

| 19-Nortestosterone (Nandrolone) | 29 |

| Methenolone | 21 |

| Mesterolone | 8 |

| Stanozolol | 4.5 |

| Methandienone | 2 |

Source: Adapted from Saartok T, Dahlberg E, Gustafsson JA. Endocrinology. 1984 Jun;114(6):2100-6.[6][7]

Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay

The following protocol outlines a standard procedure for determining the in vitro binding affinity of a test compound, such as clostebol, to the androgen receptor using a competitive radioligand binding assay.

Materials and Reagents

-

Androgen Receptor Source: Cytosol fraction from the ventral prostate of castrated male rats.

-

Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

-

Reference Compound: Unlabeled Methyltrienolone (R1881) or Dihydrotestosterone (DHT).

-

Test Compound: Clostebol.

-

Buffers and Solutions:

-

Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.

-

Dextran-coated charcoal (DCC) suspension.

-

Scintillation cocktail.

-

-

Equipment:

-

Homogenizer.

-

Refrigerated centrifuge.

-

Scintillation counter.

-

Pipettes and general laboratory equipment.

-

Experimental Procedure

-

Preparation of Prostate Cytosol:

-

Male rats are castrated to upregulate the expression of androgen receptors.

-

After a specified period, the ventral prostates are excised, minced, and homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the AR is collected.

-

-

Competitive Binding Assay:

-

Aliquots of the prostate cytosol are incubated with a fixed concentration of [³H]-R1881.

-

Increasing concentrations of the unlabeled test compound (clostebol) or reference compound are added to compete for binding to the AR.

-

Non-specific binding is determined in parallel incubations containing a large excess of unlabeled R1881.

-

The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Following incubation, the DCC suspension is added to each tube to adsorb the unbound radioligand.

-

The tubes are centrifuged to pellet the charcoal, leaving the receptor-bound radioligand in the supernatant.

-

-

Quantification:

-

An aliquot of the supernatant is mixed with a scintillation cocktail.

-

The radioactivity, representing the amount of bound [³H]-R1881, is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The relative binding affinity (RBA) can be calculated using the following formula:

-

RBA = (IC50 of reference compound / IC50 of test compound) x 100

-

-

Visualizing Key Pathways and Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding of an agonist like clostebol.

Experimental Workflow for AR Binding Assay

The diagram below outlines the key steps involved in the in vitro androgen receptor competitive binding assay.

Conclusion

While direct quantitative data on the in vitro binding affinity of clostebol to the androgen receptor remains to be fully characterized in publicly accessible literature, its mechanism of action as an AR agonist is well-established. The comparative data for other anabolic-androgenic steroids provide a useful framework for estimating its potential binding characteristics. The detailed experimental protocol and workflows presented in this guide offer a robust methodology for researchers to precisely determine the binding affinity of clostebol and other novel compounds, thereby contributing to a more comprehensive understanding of their pharmacology and potential therapeutic applications.

References

- 1. swolverine.com [swolverine.com]

- 2. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. swolverine.com [swolverine.com]

- 4. swolverine.com [swolverine.com]

- 5. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 7. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

Clostebol's Impact on Muscle Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 19, 2025] – Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), has been recognized for its muscle-building properties. This technical guide provides an in-depth analysis of clostebol's effects on muscle protein synthesis pathways, consolidating available data to inform research and drug development endeavors.

Executive Summary

Clostebol exerts its anabolic effects primarily by binding to and activating the androgen receptor (AR) in skeletal muscle cells. This interaction initiates a cascade of downstream signaling events that culminate in an increased rate of muscle protein synthesis and a positive nitrogen balance, contributing to muscle hypertrophy. While structurally similar to testosterone, a 4-chloro modification gives clostebol a distinct pharmacological profile, including a reduced androgenic potency. This guide synthesizes the current understanding of clostebol's mechanism of action, explores its influence on key signaling pathways, and presents available quantitative data and experimental methodologies.

Mechanism of Action: Androgen Receptor-Mediated Anabolism

Clostebol, or 4-chlorotestosterone, is a testosterone derivative with a chlorine atom at the C4 position.[1][2] This structural modification prevents its conversion to estrogen by aromatase, thereby eliminating estrogen-related side effects such as gynecomastia and water retention.[1][2] The primary mechanism through which clostebol promotes muscle growth is by acting as an agonist for the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2]

Upon entering the muscle cell, clostebol binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The clostebol-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in muscle protein synthesis, leading to an accretion of muscle proteins and subsequent hypertrophy.[1][2]

dot graph TD{ rankdir="LR"; bgcolor="#F1F3F4"; node[shape=box, style="filled", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} Caption: Clostebol's Androgen Receptor Signaling Pathway.

Quantitative Anabolic and Androgenic Potency

The anabolic and androgenic effects of steroids are often quantified relative to testosterone, which has a baseline anabolic-to-androgenic ratio of 100:100. Clostebol exhibits a significantly lower androgenic potential compared to its anabolic effects.

| Compound | Anabolic Rating | Androgenic Rating | Anabolic-to-Androgenic Ratio |

| Testosterone | 100 | 100 | 1:1 |

| Clostebol | 46 | 25 | 1.84:1 |

This data indicates that clostebol has just under half the muscle-building capability of testosterone, but only a quarter of its androgenic effects, making it a milder anabolic agent.

Influence on Muscle Protein Synthesis Pathways

While direct quantitative data on clostebol's effect on the fractional synthetic rate (FSR) of muscle protein is limited in publicly available literature, its primary mechanism of action through the androgen receptor strongly implies a positive influence on this key metric. The downstream effects of AR activation on other critical signaling pathways are of significant interest to researchers.

Potential Interaction with the mTOR Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of muscle protein synthesis in response to various stimuli, including growth factors and mechanical loading. While direct studies on clostebol's interaction with the mTOR pathway are scarce, androgen receptor activation is known to crosstalk with key components of this pathway. It is plausible that clostebol, through AR activation, could potentiate mTOR signaling, possibly through the PI3K/Akt pathway, further enhancing protein synthesis.

dot graph { rankdir="TB"; bgcolor="#F1F3F4"; node[shape=box, style="filled", fontname="Arial", fontsize=12]; edge[fontname="Arial", fontsize=10];

} Caption: Postulated Crosstalk between Clostebol-AR and mTOR Pathways.

Effects on Satellite Cells and Myogenic Regulatory Factors

Satellite cells are muscle stem cells that play a crucial role in muscle repair and hypertrophy. Upon activation, they proliferate, differentiate, and fuse with existing muscle fibers, donating their nuclei and contributing to muscle growth. Androgens are known to influence satellite cell activity. It is hypothesized that clostebol may promote muscle hypertrophy by stimulating the proliferation and differentiation of satellite cells. This process is governed by a family of transcription factors known as myogenic regulatory factors (MRFs), including MyoD and myogenin. Further research is needed to elucidate the specific effects of clostebol on the expression of these MRFs.

Experimental Protocols

Detailed experimental protocols for investigating the effects of clostebol on muscle protein synthesis are not widely published. However, standard methodologies can be adapted for this purpose.

In Vitro Myoblast Culture and Differentiation Assay

-

Cell Line: C2C12 mouse myoblasts are a suitable model.

-

Culture Conditions: Cells are typically grown in a high-serum growth medium (e.g., DMEM with 10% fetal bovine serum) to promote proliferation.

-

Differentiation Induction: To induce differentiation into myotubes, the growth medium is replaced with a low-serum differentiation medium (e.g., DMEM with 2% horse serum).

-

Clostebol Treatment: Clostebol, dissolved in a suitable vehicle (e.g., ethanol (B145695) or DMSO), is added to the differentiation medium at various concentrations. A vehicle-only control group should be included.

-

Analysis of Myotube Formation:

-

Morphological Analysis: Myotube formation can be visualized and quantified by immunofluorescence staining for muscle-specific proteins like myosin heavy chain (MHC). Myotube diameter and fusion index (number of nuclei in myotubes divided by the total number of nuclei) can be measured.

-

Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression of myogenic regulatory factors (e.g., MyoD, myogenin) and other muscle-specific genes.

-

Protein Analysis: Western blotting can be employed to quantify the protein levels of MHC, MRFs, and key signaling proteins (e.g., phosphorylated Akt, mTOR, S6K1).

-

In Vivo Animal Studies

-

Animal Model: Rodent models, such as rats or mice, are commonly used.

-

Experimental Groups: Animals can be divided into a control group receiving a vehicle and treatment groups receiving different doses of clostebol.

-

Administration: Clostebol can be administered via intramuscular or subcutaneous injection.

-

Functional Overload: To study hypertrophy, a functional overload model (e.g., synergist ablation) can be employed in conjunction with clostebol treatment.

-

Tissue Collection: At the end of the study period, specific muscles (e.g., gastrocnemius, soleus) are harvested.

-

Analysis:

-

Histology: Muscle cross-sections can be stained (e.g., with H&E) to measure muscle fiber cross-sectional area (CSA).

-

Muscle Protein Synthesis Rate: The fractional synthetic rate (FSR) of muscle protein can be measured using stable isotope tracer techniques (e.g., deuterated water or labeled amino acids) followed by mass spectrometry analysis of protein-bound and free tracer enrichment.

-

Gene and Protein Expression: qRT-PCR and Western blotting can be used to analyze the expression of relevant genes and proteins as described for the in vitro studies.

-

Future Directions and Conclusion

While the fundamental mechanism of clostebol's anabolic action via the androgen receptor is established, there remain significant gaps in the understanding of its detailed molecular effects on muscle protein synthesis pathways. Future research should focus on:

-

Quantitative Measurement of Muscle Protein Synthesis: Conducting studies to directly measure the fractional synthetic rate of muscle protein in response to various doses of clostebol.

-

Elucidating Downstream Signaling: Investigating the precise impact of clostebol on the mTOR and other relevant signaling pathways in skeletal muscle.

-

Satellite Cell Dynamics: Characterizing the effects of clostebol on satellite cell activation, proliferation, and differentiation.

A more comprehensive understanding of these aspects will be crucial for the potential development of novel anabolic agents with improved therapeutic profiles for conditions such as muscle wasting diseases. This technical guide provides a foundational overview to guide such future research endeavors.

References

Pharmacokinetics and Metabolism of Clostebol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of Clostebol (4-chlorotestosterone) and its esters, primarily Clostebol acetate (B1210297), in various animal models. The information is intended to support research, drug development, and regulatory activities related to this synthetic anabolic-androgenic steroid.

Introduction

Clostebol, a 4-chloro derivative of testosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been illicitly used as a growth promoter in livestock, such as cattle.[1] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—and its metabolic fate in different animal species is crucial for developing effective detection methods and ensuring food safety. This guide synthesizes available data on Clostebol's pharmacokinetics and metabolism in key animal models, with a focus on cattle and horses, and provides detailed experimental methodologies where available.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound describe its concentration-time course in the body. Key parameters include half-life (t½), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC). While comprehensive pharmacokinetic data for Clostebol in animal models is limited in the public domain, this section summarizes the available information.

Table 1: Quantitative Pharmacokinetic Parameters of Clostebol Metabolites in Animal Models

| Animal Model | Compound | Administration Route | Dose | Matrix | Pharmacokinetic Parameter | Value | Reference |

| Human | Clostebol Acetate | Transdermal | 5 mg | Urine | Cmax of M1 | 20 ng/mL | [2] |

| Human | Clostebol Acetate | Transdermal | 5 mg | Urine | Time to Cmax of M1 | 15 hours | [2] |

| Human | Clostebol Acetate | Transdermal | 5 mg | Urine | Detection time of M1* | 146 hours | [2] |

*M1: 4-chloro-androst-4-en-3α-ol-17-one

Metabolism of Clostebol

Clostebol undergoes extensive metabolism in animals, and the resulting metabolic profile can vary significantly depending on the species and the route of administration (oral vs. intramuscular). The primary site of metabolism is the liver, where the parent compound is modified by various enzymes.

The metabolic pathways of Clostebol primarily involve reductions and oxidations of the steroid A-ring and at the C17 position. A key feature of Clostebol metabolism is the formation of various phase I and phase II metabolites. Phase I reactions introduce or expose functional groups, while phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion.[3][4]

In cattle, it has been shown that approximately 95% of Clostebol metabolites are sulfo-conjugated, with a smaller portion being glucurono-conjugated.[4]

Metabolic Pathways

The metabolic transformation of Clostebol acetate begins with the hydrolysis of the acetate ester to form the active compound, Clostebol (4-chlorotestosterone). Subsequently, Clostebol is metabolized through several pathways, including:

-

Oxidation at C-17: The 17β-hydroxyl group can be oxidized to a ketone, forming 4-chloroandrost-4-ene-3,17-dione (4-Cl-AED).

-

Reduction of the A-ring: The double bond in the A-ring can be reduced.

-

Reduction of the 3-keto group: The 3-keto group can be reduced to a hydroxyl group.

-

Epimerization at C-17: The 17β-hydroxyl group can be converted to the 17α-epimer.

The following diagram illustrates the generalized metabolic pathway of Clostebol acetate.

Figure 1. Generalized metabolic pathway of Clostebol Acetate.

Major Metabolites in Animal Models

The specific metabolites of Clostebol that are formed and excreted can differ based on the animal species and the way the drug is administered.

Table 2: Major Urinary Metabolites of Clostebol Acetate in Different Animal Models and Administration Routes

| Animal Model | Administration Route | Major Urinary Metabolites | Reference |

| Cattle | Intramuscular | 4-chloroepitestosterone (M2)4-chloroandrost-4-en-3α-ol-17-one (M3)4-chloroandrost-4-ene-3,17-dione (M4) | [4] |

| Cattle | Oral | 4-chloroandrost-4-ene-3α,17β-diol (M7)4-chloroandrostan-3β-ol-17-one (M5)4-chloroepitestosterone (M2) | [4] |

| Horse | Oral | 4-chlorotestosterone (Cl)4-chloroandrost-4-ene-3α,17β-diol (C3)4-chloroandrostane-3α,17β-diol (C7) | [5] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the pharmacokinetics and metabolism of Clostebol in animal models.

Animal Studies

-

Objective: To investigate the metabolism of Clostebol acetate in cattle after intramuscular and oral administration.[4]

-

Animals: Bovine species (details on breed, age, and weight not specified).[4]

-

Dosing:

-

Sample Collection: Urine samples were collected for up to 1.5 months after administration.[4]

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) for fractionation, followed by High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for identification of metabolites.[5]

Figure 2. Experimental workflow for the cattle metabolism study.

-

Objective: To investigate the in vitro and in vivo metabolism of Clostebol acetate in horses.[5]

-

Animals: Two thoroughbred geldings.[5]

-

Dosing: 350 mg of Clostebol acetate administered orally.[5]

-

Sample Collection: Post-administration urine samples were collected. The exact timing and duration of collection are not specified.[5]

-

In Vitro Biotransformation: Horse liver microsomes were used to study the in vitro metabolism.[5]

-

Analytical Methods: Not explicitly detailed in the abstract, but likely involved chromatographic and mass spectrometric techniques.[5]

Sample Preparation and Analytical Methods

The detection and quantification of Clostebol and its metabolites in biological matrices require sensitive and specific analytical methods. The general workflow involves sample preparation to extract and concentrate the analytes, followed by instrumental analysis.

A common procedure for the analysis of Clostebol metabolites in urine involves the following steps:

-

Enzymatic Hydrolysis: Since most metabolites are excreted as glucuronide or sulfate conjugates, a deconjugation step is necessary. This is typically achieved by incubating the urine sample with an enzyme mixture, such as from Helix pomatia, which contains both β-glucuronidase and arylsulfatase.[3]

-

Solid-Phase Extraction (SPE): After hydrolysis, the sample is passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analytes.

-

Liquid-Liquid Extraction (LLE): Further purification can be achieved using LLE with a non-polar solvent like n-pentane.[3]

-

Derivatization: For GC-MS analysis, the extracted metabolites are often derivatized (e.g., trimethylsilyl (B98337) derivatives) to improve their volatility and chromatographic properties.

Figure 3. General workflow for urine sample preparation.

LC-MS/MS is a powerful technique for the sensitive and specific detection of Clostebol and its metabolites.

Table 3: Example LC-MS/MS Parameters for Clostebol Metabolite Analysis in Urine

| Parameter | Setting | Reference |

| Liquid Chromatography | ||

| Column | Poroshell 120 EC-C18 (150 mm × 2.1 mm × 2.7 μm) | [3] |

| Mobile Phase | Methanol and Water | [6] |

| Flow Rate | 0.15 mL/min | [6] |

| Column Temperature | 40°C | [6] |

| Injection Volume | 25 µL | [6] |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [6] |

| Ion Spray Voltage | 5300 V | [6] |

| Ion Source Temperature | 500°C | [6] |

| Curtain Gas (N2) Pressure | 30 psi | [6] |

| Nebulizing Gas (Air) Pressure | 40 psi | [6] |

| Drying Gas (Air) Pressure | 40 psi | [6] |

Signaling Pathways

Information regarding the specific signaling pathways through which Clostebol exerts its anabolic effects or is metabolized is not extensively detailed in the reviewed literature. As an anabolic-androgenic steroid, it is presumed to act primarily through the androgen receptor, similar to testosterone. Binding to the androgen receptor would initiate a cascade of genomic events leading to increased protein synthesis and muscle growth. Further research is needed to elucidate the specific signaling pathways modulated by Clostebol in different animal tissues.

Conclusion

The metabolism of Clostebol in animal models, particularly cattle and horses, has been characterized to a significant extent, with major urinary metabolites identified for both oral and intramuscular administration routes. This knowledge is fundamental for developing reliable methods to detect the illicit use of this substance in food-producing animals. However, there is a notable lack of publicly available quantitative pharmacokinetic data, such as half-life, clearance, and volume of distribution, across different species. Further research is required to generate these data to enable a more complete understanding of Clostebol's disposition in animals and to support more refined risk assessments. The detailed experimental protocols and analytical methods presented in this guide provide a valuable resource for researchers in this field.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 3. Determination of clostebol residues in the urine of slaughter animals using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chlorotestosterone acetate metabolites in cattle after intramuscular and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Clostebol's Impact on Nitrogen Retention in Skeletal Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol (4-chlorotestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] Its structural modification, the presence of a chlorine atom at the 4-position, inhibits its conversion to estrogen and reduces its androgenic potential while retaining anabolic properties.[2][3] This guide provides a comprehensive technical overview of Clostebol's core mechanism of action, focusing on its impact on nitrogen retention in skeletal muscle—a key indicator of anabolism. While direct quantitative data on Clostebol's effect on nitrogen retention is limited in publicly available literature, this document synthesizes existing knowledge on its qualitative effects, outlines the relevant signaling pathways, and provides detailed experimental protocols for future research. Comparative data for other well-studied anabolic steroids is included to provide a quantitative context.

Introduction

Clostebol is a synthetic anabolic steroid that was developed to offer the muscle-building benefits of testosterone with fewer androgenic side effects.[2] It has been used clinically for various purposes and has also been a substance of interest in the realm of performance enhancement.[4] The anabolic effects of steroids like Clostebol are largely attributed to their ability to promote a positive nitrogen balance within the body, which is essential for muscle protein synthesis and hypertrophy.[5] A positive nitrogen balance signifies that the rate of protein synthesis exceeds the rate of protein breakdown, leading to an accretion of muscle tissue.[5] This document will delve into the molecular mechanisms and physiological consequences of Clostebol administration on nitrogen retention in skeletal muscle.

Mechanism of Action: Enhancing Anabolism

Clostebol exerts its anabolic effects primarily by binding to and activating androgen receptors (AR) located in the cytoplasm of skeletal muscle cells.[3][5] This hormone-receptor complex then translocates to the nucleus, where it functions as a transcription factor, binding to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes involved in protein synthesis and degradation.

The key actions of Clostebol that contribute to a positive nitrogen balance include:

-

Increased Protein Synthesis: By activating the AR, Clostebol upregulates the transcription of genes that encode for proteins involved in the translational machinery, leading to an increased rate of muscle protein synthesis.[3]

-

Inhibition of Catabolism: Clostebol can interfere with the catabolic effects of glucocorticoid hormones, thereby reducing the rate of muscle protein breakdown.[3]

-

Promotion of Nitrogen Retention: The net effect of increased protein synthesis and decreased protein breakdown is a state of positive nitrogen balance, where more nitrogen is retained in the muscle tissue than is excreted.[2][5]

Signaling Pathways in Clostebol-Induced Muscle Hypertrophy

The anabolic effects of Clostebol are mediated through a complex network of intracellular signaling pathways. The primary pathway is initiated by the activation of the androgen receptor, which then cross-talks with other key signaling cascades that regulate muscle mass.

Androgen Receptor (AR) Signaling Pathway

The binding of Clostebol to the AR is the initial step that triggers a cascade of events leading to muscle hypertrophy. This pathway directly influences gene expression related to muscle growth.

References

The Decisive Role of the 4-Chloro Group in Clostebol's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol, a synthetic anabolic-androgenic steroid (AAS), is a derivative of testosterone (B1683101) distinguished by the introduction of a chlorine atom at the C4 position of the steroid nucleus. This single modification profoundly alters its pharmacological profile, steering it towards a more favorable anabolic-to-androgenic ratio compared to its parent hormone. This technical guide provides an in-depth exploration of the pivotal role of the 4-chloro group in defining Clostebol's activity. It delves into the structure-activity relationship, its influence on receptor binding and metabolism, and the resulting pharmacodynamic effects. Detailed experimental protocols for assessing androgenic and anabolic activity are provided, alongside diagrammatic representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of steroid chemistry and drug development.

Introduction: The Significance of Halogenation in Steroid Design

The strategic placement of halogen atoms has long been a cornerstone of medicinal chemistry for modulating the biological activity of steroid hormones. Halogenation can influence a molecule's size, lipophilicity, and electronic distribution, thereby affecting its metabolic stability, receptor binding affinity, and overall pharmacokinetic and pharmacodynamic properties. In the context of anabolic steroids, the primary goal of such modifications is to potentiate the desirable anabolic (myotrophic) effects while attenuating the undesirable androgenic (virilizing) effects. The 4-chloro substitution in Clostebol (4-chlorotestosterone) is a classic example of this principle in action.

The Role of the 4-Chloro Group in Clostebol's Activity

The introduction of a chlorine atom at the C4 position of the testosterone molecule imparts several critical changes that define Clostebol's unique pharmacological characteristics.

Steric Hindrance and Metabolic Stability

The presence of the bulky chlorine atom at the C4 position sterically hinders the action of two key enzymes involved in testosterone metabolism:

-

Aromatase: This enzyme is responsible for the conversion of testosterone to estradiol, an estrogen. By blocking aromatization, the 4-chloro group prevents the estrogenic side effects commonly associated with other anabolic steroids, such as gynecomastia and water retention.[1]

-

5α-reductase: This enzyme converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). Inhibition of this conversion is a primary reason for Clostebol's reduced androgenic activity.[1] Consequently, side effects such as acne, androgenic alopecia, and prostate enlargement are less pronounced compared to testosterone.

Androgen Receptor Binding and Activity

Clostebol exerts its anabolic effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[2] Upon binding, the Clostebol-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of target genes involved in protein synthesis and muscle growth.[2]

Table 1: Qualitative Comparison of Clostebol and Testosterone Activity

| Feature | Testosterone | Clostebol | Influence of 4-Chloro Group |

| Anabolic Activity | High | Moderate to High | Maintained anabolic potency |

| Androgenic Activity | High | Low to Moderate | Significantly reduced androgenicity |

| Aromatization to Estrogen | Yes | No | Blocked by steric hindrance |

| Conversion to DHT | Yes | No | Blocked by steric hindrance |

| Anabolic-to-Androgenic Ratio | Baseline (1:1) | Favorable (Anabolic > Androgenic) | Increased ratio |

Signaling Pathway and Experimental Workflows

The mechanism of action of Clostebol follows the canonical androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing androgen receptor binding.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (e.g., Clostebol) to the androgen receptor by measuring its ability to compete with a radiolabeled androgen for binding to the receptor.

Materials:

-

Androgen Receptor Source: Cytosolic fraction from rat ventral prostate or recombinant human androgen receptor.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT) or another high-affinity radiolabeled androgen.

-

Test Compounds: Clostebol and Testosterone, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors.

-

Wash Buffer: Tris-HCl buffer.

-

Scintillation Cocktail.

Procedure:

-

Receptor Preparation: Prepare the androgen receptor source according to standard laboratory protocols.

-

Assay Setup: In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the androgen receptor preparation.

-

Competition: To different tubes/wells, add increasing concentrations of the unlabeled test compound (Clostebol or Testosterone). Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled DHT (non-specific binding).

-

Radioligand Addition: Add a fixed, subsaturating concentration of the radiolabeled androgen to all tubes/wells.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., DHT or testosterone).

In Vivo Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.

Animals:

-

Peripubertal male rats, castrated at a specific age (e.g., 42 days old).

Procedure:

-

Acclimation and Castration: Acclimate the rats to the laboratory conditions. Perform bilateral orchidectomy (castration) and allow for a post-operative recovery period of at least 7 days to allow for the regression of androgen-dependent tissues.

-

Dosing: Group the animals and administer the test substance (Clostebol), a reference androgen (e.g., testosterone propionate), and a vehicle control daily for 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.

-

Necropsy and Tissue Collection: On day 11, euthanize the animals and carefully dissect the following androgen-sensitive tissues:

-

Androgenic Tissues: Ventral prostate (VP) and seminal vesicles (SV) (including coagulating glands and their fluids).

-

Anabolic Tissue: Levator ani muscle (LA).

-

-

Tissue Weighing: Carefully trim the tissues of any adhering fat and connective tissue and record their wet weights.

-

Data Analysis: Compare the mean tissue weights of the treated groups to the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weights of the ventral prostate and seminal vesicles indicates androgenic activity. The anabolic-to-androgenic ratio can be calculated by dividing the relative anabolic effect by the relative androgenic effect, often normalized to the effects of the reference androgen.

Conclusion

The 4-chloro group is the defining structural feature of Clostebol, fundamentally shaping its biological activity. By strategically blocking key metabolic pathways—aromatization and 5α-reduction—this modification significantly reduces the androgenic and estrogenic potential of the testosterone backbone. While maintaining the ability to activate the androgen receptor and elicit anabolic effects, the 4-chloro substitution results in a pharmacological profile with a more favorable balance of anabolic to androgenic activity. This makes Clostebol and its derivatives valuable subjects of study for understanding the nuanced structure-activity relationships of anabolic steroids and for the development of new therapeutic agents with improved safety profiles. The experimental protocols detailed herein provide a robust framework for the continued investigation of Clostebol and other novel androgenic compounds.

References

Clostebol's potential for aromatization to estrogenic compounds

Executive Summary: Clostebol, a synthetic anabolic-androgenic steroid, is a 4-chloro derivative of testosterone (B1683101). Scientific literature consistently indicates that the presence of a chlorine atom at the 4-position of the steroid's A-ring structurally inhibits its conversion to estrogenic compounds by the enzyme aromatase. Metabolic studies have confirmed that clostebol is metabolized in the human body primarily through reduction and conjugation, with no evidence of aromatized metabolites. Consequently, clostebol is considered to have a negligible potential for aromatization and associated estrogenic side effects.

Introduction

Clostebol, also known as 4-chlorotestosterone, is a synthetic anabolic-androgenic steroid (AAS) that has been used for therapeutic purposes and as a performance-enhancing drug.[1] For researchers and drug development professionals, a thorough understanding of the metabolic fate and potential side effects of AAS is crucial. One of the most significant considerations for testosterone and its derivatives is their potential to be converted into estrogens through a process called aromatization. This conversion can lead to estrogenic side effects such as gynecomastia, water retention, and suppression of the hypothalamic-pituitary-gonadal axis.[2] This technical guide provides an in-depth analysis of clostebol's potential for aromatization, detailing its chemical structure, the mechanism of aromatization, the impact of its 4-chloro substitution, and its metabolic fate.

Chemical Structure of Clostebol

Clostebol is chemically designated as 4-chloro-17β-hydroxy-androst-4-en-3-one. It is a derivative of testosterone, with the key modification being the substitution of a hydrogen atom with a chlorine atom at the C4 position of the steroid's A-ring.[1] This structural alteration is fundamental to its modified biological activity compared to testosterone.

The Mechanism of Aromatization

Aromatization is the enzymatic process that converts androgens into estrogens. This reaction is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which is found in various tissues, including adipose tissue, gonads, and the brain.[3] The process involves a series of three successive hydroxylations of the androgen A-ring, culminating in the removal of the C19 methyl group and the formation of an aromatic A-ring, a characteristic feature of estrogens.[4] For an androgen to be a substrate for aromatase, specific structural features in the A-ring are required, including a C3-keto group and a Δ4 double bond.[4]

Impact of 4-Chloro Substitution on Aromatization

The presence of the chlorine atom at the C4 position of clostebol's A-ring is the primary reason for its inability to undergo aromatization.[1][5] The enzymatic mechanism of aromatase involves specific interactions with the A-ring of the androgen substrate. The bulky and electronegative chlorine atom at the C4 position sterically and electronically hinders the binding of clostebol to the active site of the aromatase enzyme.[5] This modification effectively prevents the enzymatic cascade required for the aromatization of the A-ring.[5][6]

While direct quantitative studies on the rate of clostebol aromatization are not prevalent in the reviewed literature, the consensus is that this derivative is not a substrate for aromatase.[1][5][6] This is further supported by studies on other 4-substituted androgens, such as 4-hydroxyandrostenedione (Formestane), which act as aromatase inhibitors by binding to the enzyme's active site.[7][8] This indicates that substitutions at the 4-position generally interfere with the normal catalytic activity of aromatase.

Metabolism of Clostebol

Metabolic studies in humans have shown that clostebol is extensively metabolized before excretion. The primary metabolic pathways do not involve aromatization but rather reduction of the A-ring and conjugation of the metabolites for excretion.[9] These metabolites are primarily found in urine as glucuronide and sulfate (B86663) conjugates.

Table 1: Identified Urinary Metabolites of Clostebol

| Metabolite ID | Chemical Name | Conjugation |

|---|---|---|

| M1 | 4-chloro-androst-4-en-3α-ol-17-one | Glucuronide |

| M2 | 4-chloro-androst-4-en-3α,17β-diol | Glucuronide |

| M3 | 4-chloro-5β-androstan-3α-ol-17-one | Glucuronide |

| M4 | 4-chloro-5β-androstan-3α,17β-diol | Glucuronide |

| S1a | 4ξ-chloro-5α-androst-3β-ol-17-one 3β-sulfate | Sulfate |

This table is a summary of key metabolites identified in human urine. A number of other minor metabolites have also been reported.[9]

Caption: Metabolic pathway of Clostebol.

Estrogenic Potential of Clostebol and its Metabolites

Given that clostebol does not aromatize, its potential to exert estrogenic effects would have to arise from direct binding to the estrogen receptor (ER) or from the estrogenic activity of its metabolites. There is a lack of specific quantitative data in the scientific literature regarding the binding affinity of clostebol or its identified metabolites to the estrogen receptor. However, androgens generally exhibit very low affinity for the estrogen receptor.[10] The primary metabolites of clostebol are reduced and conjugated forms of the parent compound and do not possess the phenolic A-ring characteristic of estrogens, making it highly unlikely that they would have significant estrogenic activity.

Caption: Simplified Estrogen Receptor signaling pathway.

Experimental Protocols

For research purposes, several in vitro assays can be employed to assess the aromatase activity and estrogenic potential of a compound.

In Vitro Aromatase Assay (Tritiated Water Release Method)

This is a widely used method to measure the activity of aromatase.

-

Materials: Human recombinant aromatase (microsomes), NADPH regenerating system, [1β-³H]-androst-4-ene-3,17-dione (tritiated substrate), test compound (e.g., clostebol), control inhibitor (e.g., letrozole), charcoal-dextran suspension.

-

Procedure:

-

Incubate human recombinant aromatase with a NADPH regenerating system and the tritiated androstenedione (B190577) substrate in a temperature-controlled water bath (e.g., 37°C).

-

In parallel incubations, add the test compound at various concentrations. Include a positive control (known inhibitor) and a vehicle control.

-

The aromatase enzyme, if active, will convert the substrate, releasing a tritium (B154650) atom that becomes part of a water molecule ([³H]H₂O).

-

Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Separate the aqueous phase (containing the tritiated water) from the organic phase (containing the unmetabolized substrate) by centrifugation.

-

Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining traces of the tritiated steroid.

-

Quantify the amount of tritiated water in the aqueous phase using liquid scintillation counting.

-

The amount of tritiated water produced is directly proportional to the aromatase activity. A reduction in its formation in the presence of the test compound indicates inhibition.

-

Caption: Workflow for an in vitro aromatase assay.

Analysis of Clostebol Metabolites in Urine

This protocol outlines a general procedure for identifying clostebol metabolites.

-

Sample Preparation:

-

Collect urine samples.

-

Perform enzymatic hydrolysis using β-glucuronidase and arylsulfatase to cleave the conjugated metabolites.

-

Adjust the pH and perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids.

-

Evaporate the solvent and reconstitute the sample.

-

-

Derivatization (for GC-MS):

-

Derivatize the extracted steroids to make them volatile, typically by silylation (e.g., using MSTFA).

-

-

Chromatographic and Mass Spectrometric Analysis:

-

GC-MS: Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer. Use a suitable temperature program to separate the metabolites. The mass spectrometer is used to identify the metabolites based on their mass spectra and retention times compared to reference standards.

-

LC-MS/MS: Inject the reconstituted extract into a liquid chromatograph coupled with a tandem mass spectrometer. Use a suitable gradient elution program. This method is particularly useful for analyzing intact conjugated metabolites without derivatization.

-

Conclusion

Based on its chemical structure and the existing body of metabolic evidence, clostebol does not undergo aromatization to form estrogenic compounds. The 4-chloro substitution effectively blocks the enzymatic action of aromatase. Its metabolism proceeds through reduction and conjugation, yielding metabolites that are not known to be estrogenic. Therefore, the risk of estrogen-related side effects with clostebol use is considered to be negligible.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. ergogenics.org [ergogenics.org]

- 5. swolverine.com [swolverine.com]

- 6. What is Clostebol Acetate used for? [synapse.patsnap.com]

- 7. Aromatase and its inhibitors--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Detection and characterization of clostebol sulfate metabolites in Caucasian population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Fate of Clostebol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101), exerts its biological effects through a series of intricate cellular and molecular interactions. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake, intracellular transport, receptor binding, and metabolic fate of Clostebol. A thorough understanding of these processes is critical for research, drug development, and the interpretation of toxicological and anti-doping analyses. This document details the key mechanisms of action, presents available data in a structured format, outlines relevant experimental protocols, and provides visual representations of the associated signaling and metabolic pathways.

Introduction

Clostebol (4-chlorotestosterone) is a modified form of testosterone characterized by the introduction of a chlorine atom at the 4-position.[1] This structural modification prevents its conversion to dihydrotestosterone (B1667394) (DHT) and aromatization to estrogen, thereby altering its biological activity profile compared to the parent hormone.[1] Clostebol is typically used as an ester, such as Clostebol acetate, to prolong its duration of action.[2] Its anabolic properties have led to its therapeutic use in certain dermatological and ophthalmological conditions, but also to its misuse as a performance-enhancing drug in sports.[3]

The cellular and intracellular journey of Clostebol dictates its physiological and pharmacological effects. This guide will systematically explore this journey, from its entry into the cell to its ultimate metabolic breakdown and excretion.

Cellular Uptake and Intracellular Transport

The entry of steroids into cells is a complex process that is not fully elucidated and is thought to involve both passive diffusion and carrier-mediated transport.

2.1. Passive Diffusion:

Traditionally, the lipophilic nature of steroid hormones has suggested that they can freely diffuse across the cell membrane's lipid bilayer. The rate of diffusion is influenced by the concentration gradient and the physicochemical properties of the steroid.

2.2. Facilitated and Active Transport:

Emerging evidence suggests that carrier-mediated processes may also play a role in the cellular uptake of steroids, although specific transporters for Clostebol have not been identified.

A generalized workflow for studying steroid uptake is presented below.

Intracellular Fate: Receptor Binding and Signaling

Once inside the cell, Clostebol interacts with its primary molecular target, the androgen receptor (AR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[2]

3.1. Androgen Receptor Binding:

The binding of Clostebol to the ligand-binding domain (LBD) of the AR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs), induces a conformational change. This leads to the dissociation of HSPs, exposing the nuclear localization signal.

Quantitative Data on Androgen Receptor Binding:

| Compound | Relative Binding Affinity (RBA)a |

| Methyltrienolone (B1676529) (MT) | 100% |

| 19-Nortestosterone (Nandrolone) | High |

| Methenolone | High |

| Testosterone | Moderate |

| 1α-Methyl-DHT (Mesterolone) | Moderate |

| Stanozolol | Weak |

| Methanedienone | Weak |

| Fluoxymesterone | Weak |

| Clostebol | Data not available |

| a Data compiled from studies on rat and rabbit skeletal muscle and rat prostate androgen receptors.[4][5][6][7] The exact quantitative values can vary between studies and tissues. |

3.2. Nuclear Translocation and Gene Regulation:

The activated Clostebol-AR complex dimerizes and translocates to the nucleus. In the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[8] This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of these genes, ultimately leading to the anabolic and androgenic effects of the steroid.[9][10]

The canonical androgen receptor signaling pathway is depicted in the following diagram:

Intracellular Metabolism

Clostebol undergoes extensive metabolism, primarily in the liver, to facilitate its excretion from the body.[2] The metabolic pathways involve Phase I (modification) and Phase II (conjugation) reactions.

4.1. Phase I Metabolism:

The initial metabolic steps for Clostebol involve reduction and oxidation reactions. The primary enzymes implicated are 5α-reductase and 5β-reductase, which reduce the double bond in the A-ring, and 17β-hydroxysteroid dehydrogenase (17β-HSD), which oxidizes the 17β-hydroxyl group.[4][11] The presence of the 4-chloro substituent inhibits 5α-reductase activity to some extent.[12]

4.2. Phase II Metabolism:

Following Phase I modifications, the resulting metabolites are conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for renal excretion.[2] The main metabolites are excreted as glucuronides, with some also being sulfated.[12][13]

The metabolic fate of Clostebol is outlined below:

Metabolite Profiles:

Numerous metabolites of Clostebol have been identified, with the profile differing based on the route of administration (oral vs. transdermal).[13][14][15] Ten metabolites (M1-M10) have been detected after oral administration, while only a subset of these (M1-M4 and M9) are typically found after transdermal application.[13][14] The main metabolite used for doping control is 4-chloro-androst-4-en-3α-ol-17-one (M1).[12][16]

Experimental Protocols

5.1. In Vitro Androgen Receptor Binding Assay (Competitive Radioligand Displacement Assay):

This assay determines the binding affinity of a test compound to the androgen receptor by measuring its ability to displace a radiolabeled ligand.[17][18][19][20][21]

-

Materials:

-

Recombinant human androgen receptor (or cytosol preparation from target tissue, e.g., rat prostate)[19]

-

Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-Mibolerone)[17][18]

-

Unlabeled Clostebol (test compound)

-

Unlabeled potent androgen (e.g., Dihydrotestosterone) for non-specific binding determination

-

Assay buffer (e.g., Tris-HCl with additives)

-

Scintillation cocktail

-

96-well plates

-

Filter mats or hydroxylapatite slurry

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of unlabeled Clostebol.

-

In a 96-well plate, add the assay buffer, radiolabeled androgen, and either the test compound, buffer (for total binding), or a high concentration of unlabeled potent androgen (for non-specific binding).

-

Add the androgen receptor preparation to initiate the binding reaction.

-

Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).[17]

-

Separate bound from free radioligand using either filtration through filter mats or precipitation with hydroxylapatite.[17]

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding and determine the IC50 value for Clostebol.

-

5.2. Cellular Uptake Assay:

This assay measures the accumulation of a compound within cells over time.[22][23]

-

Materials:

-

Target cell line (e.g., prostate cancer cells, muscle cells)

-

Cell culture medium and supplements

-

Radiolabeled Clostebol (or a suitable analytical method for unlabeled Clostebol)

-

Multi-well cell culture plates

-

Lysis buffer

-

Scintillation counter or LC-MS/MS system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.

-

Replace the culture medium with a serum-free medium containing a known concentration of radiolabeled (or unlabeled) Clostebol.

-

Incubate the cells for various time points.

-

At each time point, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular compound.

-

Lyse the cells to release the intracellular contents.

-

Quantify the amount of Clostebol in the cell lysate using a scintillation counter (for radiolabeled compound) or a sensitive analytical technique like LC-MS/MS (for unlabeled compound).[24][25][26][27]

-

Determine the rate of cellular uptake.

-

5.3. Intracellular Concentration and Metabolite Analysis by LC-MS/MS:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying steroids and their metabolites in biological matrices.[24][25][26][27][28]

-

Sample Preparation:

-

Cell pellets or tissue samples are homogenized and subjected to protein precipitation and/or liquid-liquid extraction or solid-phase extraction to isolate the steroids.

-

Internal standards are added for accurate quantification.

-

The extract is evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may be employed to enhance sensitivity.[25][26]

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a liquid chromatograph for separation of the parent drug and its metabolites.

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification based on their specific mass-to-charge ratios and fragmentation patterns.

-

Conclusion

The cellular uptake and intracellular fate of Clostebol are multifaceted processes that are fundamental to its anabolic and androgenic activities. While the general mechanisms of action through the androgen receptor are well-established for androgens as a class, specific quantitative data for Clostebol, particularly regarding its receptor binding affinity and cellular uptake kinetics, remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for researchers to investigate these parameters. A more detailed understanding of the molecular interactions and metabolic pathways of Clostebol will be invaluable for the development of new therapeutic agents, as well as for the continued efforts to ensure fair play in sports. Further research is warranted to fill the existing knowledge gaps and to provide a more complete picture of the pharmacology and toxicology of this synthetic steroid.

References

- 1. Clostebol - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Clostebol Acetate? [synapse.patsnap.com]

- 3. frontiersin.org [frontiersin.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. commerce.bio-rad.com [commerce.bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clostebol Metabolism by Different Routes of Administration: Selection of Diagnostic Urinary Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New clostebol metabolites in human urine by liquid chromatography time-of-flight tandem mass spectrometry and their application for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Novel liquid chromatography tandem mass spectrometry (LC-MS/MS) methods for measuring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]